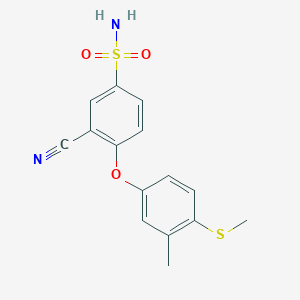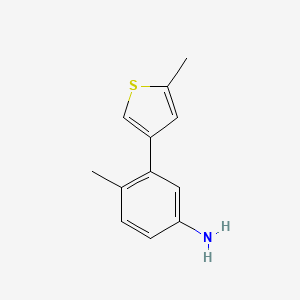
4-Methyl-3-(5-methylthiophen-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(5-methylthiophen-3-yl)aniline is a thiophene-based aniline derivative with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an aniline moiety, making it a versatile chemical in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Methyl-3-(5-methylthiophen-3-yl)aniline, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Methyl-3-(5-methylthiophen-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
4-Methyl-3-(5-methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-Methyl-3-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Methyl-3-(5-methylthiophen-3-yl)aniline include other thiophene derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
4-methyl-3-(5-methylthiophen-3-yl)aniline |
InChI |
InChI=1S/C12H13NS/c1-8-3-4-11(13)6-12(8)10-5-9(2)14-7-10/h3-7H,13H2,1-2H3 |
InChI 键 |
WBHMIVFBZYRNLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C2=CSC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


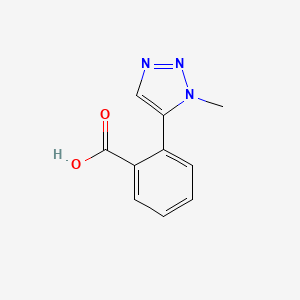
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
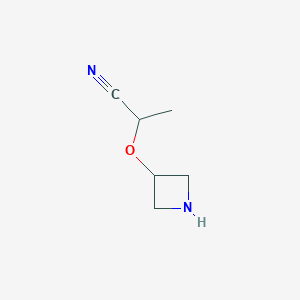



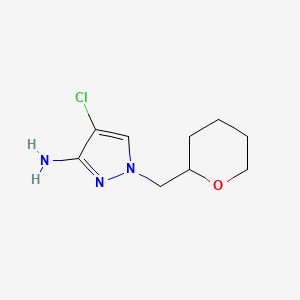
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
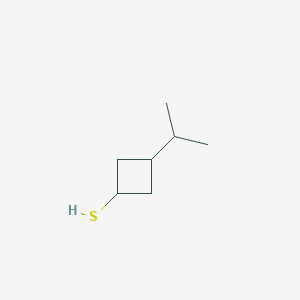
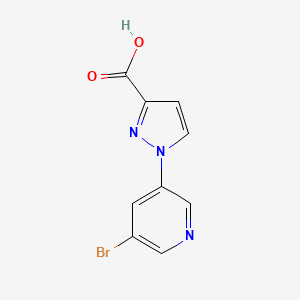
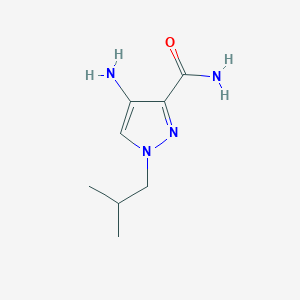
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
